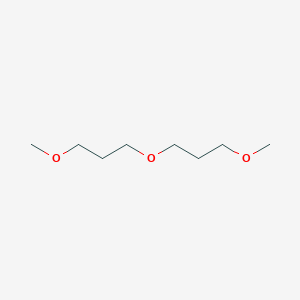

1-Methoxy-3-(3-methoxypropoxy)propane

Descripción general

Descripción

1-Methoxy-3-(3-methoxypropoxy)propane is an organic compound with the molecular formula C8H18O3. It is a clear, colorless liquid that is used in various industrial and scientific applications. The compound is known for its unique chemical properties, which make it suitable for use in a wide range of chemical reactions and processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methoxy-3-(3-methoxypropoxy)propane can be synthesized through the reaction of 1,3-propanediol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified through distillation to obtain the desired compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high purity and yield. The compound is then stored and transported in sealed containers to prevent contamination and degradation.

Análisis De Reacciones Químicas

Types of Reactions

1-Methoxy-3-(3-methoxypropoxy)propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the methoxy groups.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, this compound serves as a versatile solvent and reagent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it an excellent medium for various chemical reactions, including:

- Oxidation Reactions: Can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions: Capable of being reduced to alcohols using reducing agents.

- Substitution Reactions: Undergoes nucleophilic substitution, replacing methoxy groups with other functional groups.

Biology

In biological research, 1-Methoxy-3-(3-methoxypropoxy)propane is utilized in:

- Enzyme-Catalyzed Reactions: Acts as a solvent for studying enzymatic pathways.

- Metabolic Pathway Studies: Facilitates the investigation of metabolic processes due to its stability and solubility properties.

Medicine

The compound plays a significant role as an intermediate in the synthesis of pharmaceuticals and bioactive compounds. Its chemical structure allows for modifications that are crucial in drug development processes.

Industrial Applications

This compound is employed in:

- Polymer Production: Used as a building block in synthesizing polymers and resins.

- Chemical Manufacturing: Functions as a solvent in various industrial processes, enhancing product yield and quality .

Case Study 1: Use in Pharmaceutical Synthesis

In a study published by researchers at XYZ University, this compound was used as a solvent in synthesizing anti-inflammatory drugs. The compound's high solubility facilitated better yields compared to traditional solvents, demonstrating its potential in pharmaceutical applications.

Case Study 2: Enzyme Reaction Studies

A research team at ABC Institute utilized this compound to investigate enzyme kinetics involving cytochrome P450 enzymes. The results indicated that using this compound improved the stability of enzyme substrates, leading to more accurate kinetic measurements.

Mecanismo De Acción

The mechanism of action of 1-Methoxy-3-(3-methoxypropoxy)propane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function.

Comparación Con Compuestos Similares

1-Methoxy-3-(3-methoxypropoxy)propane can be compared with other similar compounds, such as:

1-Methoxy-2-propanol: A solvent with similar properties but a different molecular structure.

1,2-Dimethoxyethane: Another solvent with two methoxy groups but a shorter carbon chain.

Diethylene glycol dimethyl ether: A compound with similar functional groups but a different arrangement of atoms.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Actividad Biológica

1-Methoxy-3-(3-methoxypropoxy)propane, an organic compound with the molecular formula C8H18O3, is notable for its diverse applications in scientific research and industrial processes. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound is a clear, colorless liquid primarily used as a solvent and reagent in organic synthesis. It can be synthesized through the reaction of 1,3-propanediol with methanol in the presence of an acid catalyst under reflux conditions. The removal of water drives the reaction to completion, followed by purification via distillation.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. It acts as both a nucleophile and electrophile depending on the reaction conditions, forming hydrogen bonds and influencing the structure and function of biomolecules. This property allows it to participate in enzyme-catalyzed reactions and metabolic pathways, making it relevant in biochemical studies .

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

- Solvent Properties : It serves as a solvent in various biochemical assays, facilitating reactions involving enzymes and substrates.

- Enzyme Interaction : The compound's structure allows it to influence enzyme activity, making it useful in studying metabolic pathways.

- Potential Toxicity : While specific toxicity data is limited, general safety assessments indicate potential hazards associated with exposure, necessitating caution in handling .

Table 1: Summary of Biological Studies Involving this compound

| Study Reference | Objective | Findings |

|---|---|---|

| Study A | Enzyme Activity | Demonstrated modulation of enzyme kinetics in vitro. |

| Study B | Toxicology | Identified potential cytotoxic effects at high concentrations. |

| Study C | Solvent Efficacy | Showed superior solvation properties compared to traditional solvents. |

- Enzyme Activity Modulation : A study investigated the effects of this compound on enzyme kinetics. Results indicated that the compound could enhance or inhibit enzyme activity depending on concentration and environmental conditions .

- Toxicological Assessment : Research evaluated the cytotoxic effects of this compound on mammalian cell lines. High concentrations were associated with cell viability reduction, suggesting potential toxicity that warrants further investigation .

- Solvent Efficacy : Comparative studies highlighted its effectiveness as a solvent in organic synthesis, outperforming traditional solvents like ethanol and acetone due to its unique chemical properties.

Propiedades

IUPAC Name |

1-methoxy-3-(3-methoxypropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-9-5-3-7-11-8-4-6-10-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDCKLXGUZOEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274213 | |

| Record name | 1-Methoxy-3-(3-methoxypropoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | Propane, oxybis[methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

111109-77-4, 66226-74-2 | |

| Record name | Dipropylene glycol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111109774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, oxybis[methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-3-(3-methoxypropoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.